Sibiricose A6

Description

This compound has been reported in Polygala arillata, Polygala karensium, and other organisms with data available.

isolated from root bark of Polygala tenuifolia; structure in first source

Structure

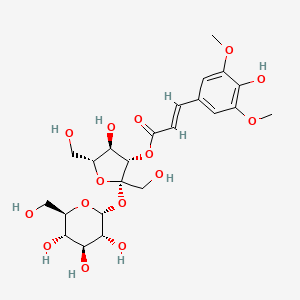

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)28)3-4-15(27)36-21-18(30)14(8-25)37-23(21,9-26)38-22-20(32)19(31)17(29)13(7-24)35-22/h3-6,13-14,17-22,24-26,28-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCVROXOIQEIRC-IBVGEFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sibiricose A6: A Technical Overview of its Neuroprotective and Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A6, an oligosaccharide ester isolated from Polygalae Radix, has garnered scientific interest for its potential therapeutic applications, primarily centered on its neuroprotective and antioxidant properties. This technical guide synthesizes the current understanding of this compound's mechanism of action. While specific quantitative data on its direct molecular interactions are limited in publicly available literature, this document outlines the broader mechanisms attributed to the class of compounds to which it belongs—Polygalae Radix Oligosaccharide Esters (PROEs). The proposed mechanisms include modulation of the hypothalamic-pituitary-adrenal (HPA) axis, regulation of monoamine neurotransmitters, and antioxidant effects. This guide presents available data, details relevant experimental protocols, and provides visualizations of the implicated signaling pathways to support further research and drug development efforts.

Introduction

This compound is a naturally occurring oligosaccharide ester found in the roots of Polygala tenuifolia. It belongs to a class of compounds known as Polygalae Radix Oligosaccharide Esters (PROEs), which are considered the primary active constituents responsible for the plant's traditional use in treating neurological and psychiatric conditions. The core structure of this compound consists of a sucrose moiety esterified with a sinapoyl group. While research has pointed to the neuroprotective and antidepressant-like effects of PROEs, the precise mechanism of action for individual compounds like this compound is an active area of investigation. This document aims to provide a comprehensive overview of the current state of knowledge.

Proposed Mechanisms of Action

The therapeutic effects of this compound and related PROEs are likely multifactorial, involving a combination of antioxidant activity and modulation of key neurological pathways.

Antioxidant Activity

Table 1: Antioxidant Activity of 3',6-disinapoyl sucrose (DISS) - A Structurally Related PROE

| Assay | IC50 (µg/mL) | Positive Control (Vitamin C) IC50 (µg/mL) |

| DPPH Radical Scavenging | 1024.17 | 294.68 |

| ABTS Radical Scavenging | 324.13 | 117.50 |

Data extracted from a study on antioxidants in Polygalae Radix[1].

This data suggests that PROEs possess moderate to potent antioxidant capabilities, which likely play a role in their overall mechanism of action.

Neuroprotective and Antidepressant-like Effects

PROEs, including this compound, have been shown to exhibit antidepressant-like actions and protective effects on neuronal cells.[1] The proposed mechanisms for these effects are multifaceted and involve the regulation of central nervous system pathways.

Chronic stress and the resulting dysregulation of the HPA axis are strongly implicated in the pathophysiology of depression. PROEs have been observed to mitigate the hyperfunction of the HPA axis, a key component of the stress response system. This modulation is thought to be a significant contributor to their antidepressant effects. The diagram below illustrates the proposed interaction.

Another key mechanism underlying the antidepressant effects of PROEs is the regulation of monoamine neurotransmitters, such as serotonin and norepinephrine. Deficiencies in these neurotransmitters are a well-established factor in the development of depression. While direct enzyme inhibition or receptor binding data for this compound is not available, studies on Polygalae Radix extracts suggest a modulatory effect on the monoaminergic system.

Experimental Protocols

Detailed experimental protocols for elucidating the specific molecular interactions of this compound are not extensively published. However, based on the reported activities of PROEs, the following methodologies are relevant for future investigations.

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

-

Create a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of this compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

-

Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to a specific absorbance at a given wavelength (e.g., 734 nm).

-

Add different concentrations of this compound to the diluted ABTS radical cation solution.

-

Measure the absorbance after a set incubation time (e.g., 6 minutes).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

In Vitro Neuroprotection Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability: This colorimetric assay is used to assess the protective effects of a compound against neurotoxicity.

-

Culture neuronal cells (e.g., PC12 or SH-SY5Y cells) in a 96-well plate.

-

Induce neurotoxicity using a known neurotoxin (e.g., hydrogen peroxide, glutamate, or MPP+).

-

Treat the cells with different concentrations of this compound before or concurrently with the neurotoxin.

-

After the treatment period, add MTT solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to untreated controls.

-

Future Directions

The current body of research provides a foundational understanding of the potential therapeutic benefits of this compound and related PROEs. However, to advance the development of these compounds, several key areas require further investigation:

-

Target Identification: Elucidating the specific molecular targets of this compound is crucial. This could involve affinity chromatography, proteomics-based approaches, and computational modeling to identify direct binding partners.

-

Quantitative Bioactivity: There is a critical need for quantitative data, such as IC50 and Ki values, for this compound against a panel of relevant enzymes and receptors (e.g., monoamine oxidases, acetylcholinesterase, and various neurotransmitter receptors).

-

Signaling Pathway Elucidation: Further studies are required to delineate the precise signaling cascades modulated by this compound. This includes investigating its effects on key signaling proteins involved in inflammation, apoptosis, and synaptic plasticity.

-

In Vivo Efficacy and Pharmacokinetics: Comprehensive in vivo studies are necessary to establish the efficacy of purified this compound in relevant animal models of neurological disorders and to characterize its pharmacokinetic profile.

Conclusion

This compound is a promising natural product with demonstrated antioxidant and neuroprotective potential, primarily as a component of Polygalae Radix extracts. Its mechanism of action is likely multifactorial, involving the modulation of the HPA axis, regulation of monoamine neurotransmitters, and attenuation of oxidative stress. While specific, quantitative data on its direct molecular interactions are currently lacking, the existing research provides a strong rationale for its continued investigation. Future studies focusing on target identification, quantitative bioactivity, and detailed signaling pathway analysis will be instrumental in realizing the therapeutic potential of this compound.

References

Sibiricose A6: A Technical Whitepaper on Biological Activity and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A6, an oligosaccharide ester isolated from the roots of Polygala tenuifolia (Polygalae Radix), has emerged as a molecule of interest for its potential therapeutic properties. This technical guide synthesizes the current understanding of the biological activities and pharmacological effects of this compound and related compounds derived from Polygala tenuifolia. While direct, quantitative data for this compound remains limited in publicly accessible literature, this paper will detail the known antioxidant and antidepressant-like activities of extracts and fractions containing this compound. It will also outline the general experimental protocols used to assess these effects and discuss the putative signaling pathways that may be involved, based on the activities of related phytochemicals. This guide aims to provide a foundational resource for researchers and professionals in drug development by consolidating the available information and identifying key areas for future investigation.

Introduction

Polygala tenuifolia, commonly known as Yuan Zhi, has a long history of use in traditional medicine for its cognitive-enhancing and mood-regulating properties. Modern phytochemical analysis has identified a variety of bioactive constituents within its roots, including oligosaccharide esters. Among these, this compound has been noted for its potential pharmacological activities, primarily as a potent antioxidant and as a contributor to the antidepressant-like effects of Polygalae Radix extracts.[1][2] This document provides a comprehensive overview of the scientific evidence related to the biological activities of this compound, with a focus on its antioxidant and neuropharmacological effects.

Antioxidant Activity

In Vivo Antioxidant Effects

An in vivo study utilizing senescence-accelerated mice (SAMP) investigated the antioxidant effects of an oligosaccharide ester-rich fraction (YZ-OE) from Polygala tenuifolia, which is known to contain this compound. The administration of this fraction demonstrated significant antioxidant activity.[1][3]

Table 1: In Vivo Antioxidant Effects of an Oligosaccharide Ester Fraction (YZ-OE) from Polygala tenuifolia

| Biomarker | Effect of YZ-OE (50 mg/kg) | Percentage Change |

| Superoxide Dismutase (SOD) Activity | Increased | Data not specified |

| Glutathione Peroxidase (GSH-PX) Activity | Increased | Data not specified |

| Malondialdehyde (MDA) Content (Blood) | Decreased | 44.3% reduction compared to SAMP model |

| Malondialdehyde (MDA) Content (Liver) | Decreased | 47.5% reduction compared to SAMP model |

Data sourced from a study on an oligosaccharide ester fraction containing this compound.[1][3]

Experimental Protocols

2.2.1. DPPH Radical Scavenging Assay (General Protocol)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to assess antioxidant activity. While specific results for this compound are not available, a general protocol is as follows:

-

A solution of DPPH in methanol is prepared to a specific absorbance at a given wavelength (e.g., 517 nm).

-

Various concentrations of the test compound (e.g., this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

-

The absorbance of the solution is measured. A decrease in absorbance indicates radical scavenging activity.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Antidepressant-like Effects

Extracts of Polygala tenuifolia containing this compound have demonstrated antidepressant-like effects in preclinical models.[4] These effects are often evaluated using behavioral tests that measure despair-like behaviors in rodents.

Behavioral Models of Depression

The most common assays used to screen for antidepressant activity are the Forced Swim Test (FST) and the Tail Suspension Test (TST). In both tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect. Although it is reported that fractions containing this compound exhibit antidepressant activity, specific quantitative data on the effect of isolated this compound in these models is not available in the reviewed literature.[3]

Experimental Protocols

3.2.1. Forced Swim Test (FST) - General Protocol

-

Mice or rats are individually placed in a cylinder filled with water from which they cannot escape.

-

The session is typically recorded for a duration of six minutes.

-

The latency to the first bout of immobility and the total duration of immobility during the final four minutes of the test are scored.

-

A decrease in immobility time following administration of the test compound compared to a vehicle control is interpreted as an antidepressant-like effect.

3.2.2. Tail Suspension Test (TST) - General Protocol

-

Mice are suspended by their tails from a horizontal bar using adhesive tape.

-

The duration of the test is typically six minutes.

-

The time the animal remains immobile is recorded.

-

A reduction in the total immobility time is indicative of potential antidepressant activity.

Putative Mechanisms and Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of this compound have not been fully elucidated. However, based on the activities of other compounds from Polygala tenuifolia and the general understanding of antidepressant and antioxidant mechanisms, several pathways can be hypothesized.

Modulation of Monoamine Neurotransmitters

A primary mechanism of many antidepressant drugs is the modulation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Some oligosaccharide derivatives from Polygala tenuifolia have been shown to act as norepinephrine reuptake inhibitors.[5][6] It is plausible that this compound may contribute to the antidepressant effects of the plant extract through a similar mechanism.

Anti-inflammatory and Neuroprotective Pathways

Chronic neuroinflammation is increasingly implicated in the pathophysiology of depression. Pro-inflammatory cytokines released from activated microglia can contribute to neuronal dysfunction.[7] It has been suggested that some compounds from Polygala tenuifolia exert anti-inflammatory effects.[4] A potential mechanism for this is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. By suppressing NF-κB activation, the production of pro-inflammatory mediators such as TNF-α and IL-6 could be reduced, leading to neuroprotective and antidepressant effects.

Conclusion and Future Directions

This compound, a constituent of Polygala tenuifolia, is associated with promising antioxidant and antidepressant-like activities. However, the current body of scientific literature lacks specific quantitative data and detailed mechanistic studies on the purified compound. The majority of the evidence is derived from studies on extracts or fractions that contain a mixture of oligosaccharide esters.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Isolation and Purification: Obtaining highly purified this compound to enable precise in vitro and in vivo studies.

-

Quantitative Bioassays: Determining the IC50 values of this compound in various antioxidant assays (e.g., DPPH, ABTS, ORAC) and quantifying its effects in animal models of depression (FST and TST).

-

Mechanism of Action Studies: Investigating the specific molecular targets of this compound, including its effects on monoamine transporters, monoamine oxidase activity, and key signaling pathways involved in inflammation and neuroplasticity (e.g., NF-κB, BDNF/TrkB signaling).

-

Pharmacokinetic and Safety Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its toxicological profile.

By addressing these knowledge gaps, the scientific community can build a more complete picture of the pharmacological effects of this compound and evaluate its potential as a novel therapeutic agent for oxidative stress-related and neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Polygalae Radix Oligosaccharide Esters May Relieve Depressive-like Behavior in Rats with Chronic Unpredictable Mild Stress via Modulation of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Role of pro-inflammatory cytokines released from microglia in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Sibiricose A6: A Comprehensive Technical Review of its Antioxidant and Neuroprotective Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A6, an oligosaccharide ester isolated from the roots of Polygala tenuifolia (Polygalae Radix), has emerged as a promising natural compound with significant therapeutic potential. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its core biological activities, namely its potent antioxidant and antidepressant-like effects. This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the proposed mechanisms of action through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating further investigation into the therapeutic applications of this compound.

Introduction

This compound is a naturally occurring oligosaccharide ester with the chemical formula C₂₃H₃₂O₁₅ and a molecular weight of 548.49 g/mol .[1] It is primarily isolated from Polygalae Radix, the dried root of Polygala tenuifolia Willd., a plant that has been used for centuries in traditional Chinese medicine for its cognitive-enhancing and neuroprotective properties.[2] Initial studies have identified this compound as a potent antioxidant, and it has also demonstrated significant antidepressant-like activity in preclinical models. This guide will delve into the scientific evidence supporting these claims, providing a detailed overview of the experimental data and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₂O₁₅ | [1] |

| Molecular Weight | 548.49 g/mol | [1] |

| CAS Number | 241125-75-7 | [1] |

| Appearance | Powder | |

| Purity | ≥ 98% | [3] |

| Type of Compound | Phenylpropanoid | [3] |

Biological Activities and Mechanisms of Action

The primary biological activities of this compound that have been investigated are its antioxidant and antidepressant-like effects. The following sections will detail the available data and proposed mechanisms for each of these activities.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Standard in vitro assays are employed to quantify the radical scavenging capacity of compounds. While specific IC₅₀ values for this compound in DPPH, ABTS, and FRAP assays were not found in the reviewed literature, the general protocols for these assays are described below.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

-

The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.

Experimental Protocol: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

-

The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Different concentrations of the test compound are added to the ABTS•+ solution.

-

The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Experimental Protocol: FRAP (Ferric Reducing Antioxidant Power) Assay

-

The FRAP reagent is prepared by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.

-

The test compound is added to the FRAP reagent.

-

The absorbance of the reaction mixture is measured at 593 nm after a set incubation time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

The antioxidant capacity is determined by comparing the absorbance change in the test sample to that of a standard (e.g., FeSO₄).

This compound is hypothesized to exert its antioxidant effects by modulating the activity of key antioxidant enzymes and reducing markers of oxidative damage. While specific data for this compound is not yet available, the standard experimental protocols to assess these markers are provided.

Experimental Protocol: Measurement of Superoxide Dismutase (SOD), Catalase (CAT), and Malondialdehyde (MDA) Levels

-

Cell Culture and Treatment: Neuronal cells (e.g., SH-SY5Y or PC-12) are cultured and then exposed to an oxidative stressor (e.g., hydrogen peroxide or rotenone) with or without pre-treatment with this compound at various concentrations.

-

Cell Lysis: After treatment, cells are harvested and lysed to obtain cell extracts.

-

SOD Activity Assay: SOD activity is typically measured using a commercial kit based on the inhibition of a reaction that produces a colored product. The absorbance is measured spectrophotometrically, and the SOD activity is expressed as units per milligram of protein.

-

CAT Activity Assay: CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide. The decrease in absorbance at 240 nm is monitored, and the activity is expressed as units per milligram of protein.

-

MDA Level Assay (Lipid Peroxidation): MDA, a marker of lipid peroxidation, is quantified using the thiobarbituric acid reactive substances (TBARS) assay. The reaction of MDA with thiobarbituric acid forms a colored product that can be measured spectrophotometrically (typically at 532 nm). MDA levels are expressed as nanomoles per milligram of protein.

The proposed antioxidant mechanism of this compound is illustrated in the following diagram:

Caption: Proposed Antioxidant Mechanism of this compound.

Antidepressant-like Activity

The antidepressant-like effects of this compound have been suggested in preliminary studies. The underlying mechanism is thought to involve the modulation of monoamine neurotransmitter systems.

The antidepressant potential of compounds is often evaluated using rodent behavioral models such as the forced swim test (FST) and the tail suspension test (TST). These tests are based on the principle that antidepressant treatment reduces the duration of immobility in response to an inescapable stressor.

Experimental Protocol: Forced Swim Test (FST)

-

Rodents (mice or rats) are individually placed in a cylinder filled with water from which they cannot escape.

-

A pre-test session is typically conducted 24 hours before the test session to induce a state of behavioral despair.

-

On the test day, animals are administered this compound or a control vehicle at a specified time before the test.

-

The duration of immobility (the time the animal spends floating without making any escape-oriented movements) is recorded during a set period (e.g., the last 4 minutes of a 6-minute test).

-

A significant decrease in immobility time in the this compound-treated group compared to the control group is indicative of an antidepressant-like effect.

Experimental Protocol: Tail Suspension Test (TST)

-

Mice are suspended by their tails from a horizontal bar using adhesive tape, in a way that they cannot escape or hold onto any surfaces.

-

The duration of immobility is recorded over a 6-minute period.

-

This compound or a control vehicle is administered prior to the test.

-

A reduction in the total time of immobility is interpreted as an antidepressant-like effect.

One of the potential mechanisms for the antidepressant activity of this compound is the inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

-

MAO-A and MAO-B enzyme preparations are obtained from a suitable source (e.g., rat brain mitochondria or recombinant human MAO).

-

The enzyme is pre-incubated with various concentrations of this compound.

-

A specific substrate for MAO-A (e.g., kynuramine) or MAO-B (e.g., benzylamine) is added to initiate the reaction.

-

The formation of the product is measured spectrophotometrically or fluorometrically.

-

The percentage of inhibition is calculated, and the IC₅₀ value is determined to quantify the inhibitory potency of this compound against each MAO isoform.

The hypothesized signaling pathway for the antidepressant-like activity of this compound is depicted below:

Caption: Hypothesized Antidepressant Signaling Pathway of this compound.

Neuroprotection

The antioxidant and potential anti-inflammatory properties of this compound suggest a role in neuroprotection. Studies using neuronal cell lines are crucial to elucidate these effects.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

-

Human neuroblastoma SH-SY5Y cells are cultured under standard conditions.

-

Cells are pre-treated with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

A neurotoxin (e.g., H₂O₂, 6-hydroxydopamine, or amyloid-beta) is added to induce cell death.

-

Cell viability is assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

An increase in cell viability in the this compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.

The logical workflow for investigating the neuroprotective effects of this compound is as follows:

Caption: Experimental Workflow for Neuroprotection Studies.

Summary and Future Directions

This compound, a natural compound from Polygalae Radix, shows considerable promise as a therapeutic agent due to its antioxidant and antidepressant-like properties. While preliminary studies are encouraging, further research is imperative to fully elucidate its mechanisms of action and therapeutic potential.

Key areas for future research include:

-

Quantitative Analysis: Conducting detailed dose-response studies to determine the IC₅₀ values of this compound in various antioxidant and enzyme inhibition assays.

-

In Vivo Efficacy: Performing comprehensive in vivo studies to confirm its antidepressant and neuroprotective effects in animal models of depression and neurodegenerative diseases.

-

Mechanism of Action: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its drug-like properties.

-

Safety and Toxicity: Conducting thorough toxicological studies to establish a safe dosage range for potential clinical applications.

References

Unveiling Sibiricose A6: A Technical Guide to its Discovery and Isolation from Polygalae Radix

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygalae Radix, the dried root of Polygala tenuifolia Willd., has a long-standing history in traditional medicine for its purported cognitive-enhancing and neuroprotective effects. Modern phytochemical investigations have revealed a rich and complex chemical profile, with oligosaccharide esters being a characteristic class of compounds. Among these, Sibiricose A6, an oligosaccharide ester, has garnered attention for its potential biological activities, including antioxidant and antidepressant-like properties. This in-depth technical guide provides a comprehensive overview of the discovery and isolation of this compound from Polygalae Radix, detailing the experimental protocols, quantitative data, and proposed biological signaling pathways.

Physicochemical and Spectroscopic Data of this compound

A thorough characterization of a purified compound is paramount for its identification and future research. The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₃₂O₁₅ | [1] |

| Molecular Weight | 548.49 g/mol | [1] |

| Mass Spectrometry (LC-MS) | Precursor Type: [M+Na]⁺, Precursor m/z: 571.163 | [1] |

| Purity (HPLC) | ≥98% | |

| Yield from Polygalae Radix | Approximately 0.002% (6 mg from 300 g of dried plant material) |

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from Polygalae Radix is a multi-step process involving extraction and several stages of chromatography. The following protocol is a detailed methodology for its purification.

Extraction

The initial step involves the extraction of crude compounds from the dried and powdered roots of Polygala tenuifolia.

-

Plant Material: 300 g of dried Polygala tenuifolia root is used as the starting material.

-

Solvent: Ethanol is utilized as the extraction solvent.

-

Procedure: The plant material is refluxed with ethanol for 3 hours. This process is repeated four times to ensure exhaustive extraction.

-

Post-Extraction: The organic solvent (ethanol) is removed under reduced pressure. The resulting aqueous fraction is then concentrated to a smaller volume (approximately 100 mL).

Chromatographic Purification

A series of chromatographic techniques are employed to separate this compound from the complex mixture of the crude extract.

-

Step 1: Macroporous Adsorptive Resin Chromatography

-

Stationary Phase: SP825 macroporous adsorptive resin.

-

Mobile Phase: The column is eluted sequentially with H₂O and 30% EtOH. The fraction eluted with 30% EtOH is collected.

-

-

Step 2: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of CHCl₃-MeOH-H₂O is used, starting from a ratio of 9:1:0.1 and gradually increasing the polarity to 7:3:0.5.

-

-

Step 3: Sephadex LH-20 Column Chromatography

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A gradient of H₂O-MeOH is employed, starting from 1:0 and transitioning to 0:1.

-

-

Step 4: ODS-A Column Chromatography

-

Stationary Phase: ODS-A (Octadecyl-functionalized silica).

-

Mobile Phase: A gradient of H₂O-MeOH is used for elution, starting from 1:0 and ending at 0:1.

-

This multi-step chromatographic purification yields approximately 6 mg of this compound.

Mandatory Visualizations: Experimental Workflow and Signaling Pathways

To visually represent the complex processes involved in the isolation and the potential biological activities of this compound, the following diagrams have been generated using the DOT language.

Proposed Signaling Pathways of this compound

While direct experimental evidence for the specific signaling pathways modulated by this compound is still emerging, based on the known antioxidant and antidepressant-like activities of Polygalae Radix and its constituents, the following pathways are proposed.

1. Antioxidant Activity via Nrf2/ARE Pathway

Many natural antioxidants exert their effects by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. It is plausible that this compound follows a similar mechanism.

2. Antidepressant-like Activity through Monoamine Oxidase Inhibition

A common mechanism of action for antidepressant drugs is the inhibition of monoamine oxidases (MAO-A and MAO-B), which leads to an increase in the levels of neurotransmitters like serotonin and norepinephrine in the brain.

Conclusion and Future Directions

This compound represents a promising bioactive compound from Polygalae Radix. The detailed isolation protocol provided herein offers a reproducible method for obtaining this compound for further research. While the precise molecular mechanisms of this compound are still under investigation, the proposed signaling pathways for its antioxidant and antidepressant-like activities provide a solid foundation for future studies. Further research should focus on validating these pathways through in vitro and in vivo models to fully elucidate the therapeutic potential of this compound. Such studies will be crucial for the development of novel drugs targeting oxidative stress-related and neurological disorders.

References

The Neuroprotective Potential of Sibiricose A6: A Technical Whitepaper for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A6, an oligosaccharide ester isolated from the roots of Polygala tenuifolia Willd. (Polygalae Radix), is emerging as a compound of interest in the field of neuroprotection. Traditionally used in herbal medicine formulations for cognitive enhancement, recent scientific investigations have begun to elucidate the neuroprotective properties of its constituent compounds. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in neuronal protection, drawing from studies on complex herbal extracts where it is a key component. This document provides an overview of its implication in mitigating oxidative stress and neuronal injury, details relevant experimental protocols for assessing its efficacy, and visualizes the broader signaling pathways implicated in the neuroprotective action of the extracts in which it is found.

Introduction

Polygalae Radix has a long history in traditional medicine for treating cognitive ailments. Modern research has identified several active components, including oligosaccharide esters, saponins, and xanthones, that contribute to its therapeutic effects. This compound is one such oligosaccharide ester that has been identified as a significant constituent. While research specifically isolating the neuroprotective effects of this compound is still in its nascent stages, studies on multi-component herbal preparations consistently point towards its contribution to the overall neuroprotective and cognitive-enhancing outcomes. These effects are primarily attributed to antioxidant and anti-inflammatory mechanisms. This whitepaper aims to consolidate the available technical information and provide a framework for future research into the specific neuroprotective capacities of this compound.

Quantitative Data on Neuroprotective Effects

Direct quantitative data on the neuroprotective effects of isolated this compound is not yet widely available in published literature. However, its contribution to the neuroprotective efficacy of herbal extracts has been noted in several studies. The following tables summarize findings from studies on herbal preparations containing this compound.

Table 1: In Vivo Neuroprotective Effects of Herbal Extracts Containing this compound

| Herbal Preparation | Animal Model | Key Findings | Implication for this compound |

| Qi-Fu-Yin Decoction | D-galactose-induced aging mice | Significantly enhanced learning and memory abilities; Reduced malondialdehyde (MDA) content in the hippocampus.[1] | This compound is identified as a key component that may contribute to the observed amelioration of cognitive dysfunction and reduction of oxidative stress.[1] |

Table 2: In Vitro Neuroprotective Effects of Herbal Extracts Containing this compound

| Herbal Preparation | Cell Line | Insult | Key Findings | Implication for this compound |

| "Ginseng–Polygala" Drug Pair | PC12 cells | Aβ25-35 | The drug pair significantly increased cell viability, reduced reactive oxygen species (ROS) levels, and decreased the concentration of inflammatory factors (TNF-α and IL-1β).[2][3] | This compound is a quantified component of the Polygala extract, suggesting its role in the observed protection against amyloid-beta induced cytotoxicity, oxidative stress, and neuroinflammation.[2][3] |

| Kai-Xin-San (KXS) | SH-SY5Y cells | H2O2 | KXS and its potential quality markers (including this compound) remarkably reduced oxidative damage. Knocking out the chromatographic peak corresponding to this compound (among others) led to a significant decrease in the antioxidant activity of KXS.[4] | This provides strong evidence for this compound being a key contributor to the antioxidant and neuroprotective effects of the formula against oxidative stress.[4] |

Experimental Protocols

The following is a detailed methodology for an in vitro neuroprotection assay, adapted from a study on a "ginseng–polygala" drug pair containing this compound. This protocol can serve as a template for evaluating the neuroprotective effects of this compound against amyloid-beta-induced neuronal injury.

PC12 Cell Viability Assay against Aβ25-35-Induced Injury

Objective: To determine the protective effect of a test compound (e.g., this compound) on the viability of PC12 cells exposed to amyloid-beta 25-35 (Aβ25-35).

Materials:

-

PC12 cell line

-

High-glucose Dulbecco's Modified Eagle Medium (H-DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Aβ25-35 peptide

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well tissue culture plates

-

Test compound (this compound)

Procedure:

-

Cell Culture: PC12 cells are cultured in H-DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Cell Seeding: Cells are seeded into a 96-well tissue culture plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.[2]

-

Treatment:

-

The culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound).

-

The cells are incubated with the test compound for 24 hours.[2]

-

Following the pre-treatment, Aβ25-35 is added to the medium to a final concentration known to induce cytotoxicity, and the cells are co-cultured for an additional 24 hours.[2]

-

Control groups should include: a negative control (cells only), a vehicle control (if the test compound is dissolved in a solvent), and a positive control (Aβ25-35 only).

-

-

MTT Assay:

-

After the incubation period, MTT solution is added to each well to a final concentration of 1 mg/ml.[2]

-

The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[2]

-

The medium is carefully removed, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.[2]

-

The plate is shaken for 5 minutes to ensure complete dissolution.[2]

-

-

Data Analysis: The absorbance of each well is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the negative control.

Signaling Pathways and Experimental Workflows

The precise signaling pathways modulated by this compound are yet to be fully elucidated. However, studies on herbal formulations containing this compound suggest the involvement of pathways related to oxidative stress, neuroinflammation, and apoptosis.

Proposed Neuroprotective Mechanisms

The diagram below illustrates a generalized workflow for investigating the neuroprotective effects of a compound like this compound, from initial cell-based assays to the exploration of underlying molecular mechanisms.

References

Methodological & Application

Application Note: Quantitative Analysis of Sibiricose A6 by High-Performance Liquid Chromatography

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Sibiricose A6, an oligosaccharide ester with known antioxidant and potential antidepressant properties, using High-Performance Liquid Chromatography (HPLC).[1][2] this compound is often found in medicinal plants such as Polygalae Radix.[1][2] This document provides a robust methodology intended for researchers, scientists, and professionals in drug development and natural product analysis. The protocol covers sample preparation, HPLC system configuration, and data analysis.

Introduction

This compound is a sucrose ester that has garnered interest for its biological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal medicines, and further research into its therapeutic potential. High-Performance Liquid Chromatography is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution and sensitivity. When coupled with detectors like UV-Vis or Mass Spectrometry (MS), HPLC provides a powerful tool for the analysis of complex mixtures.[1][3]

Experimental

-

This compound reference standard (≥90% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Sample matrix (e.g., dried Polygalae Radix powder, plasma)

-

Syringe filters (0.22 µm, PTFE or PVDF)

A standard HPLC system equipped with the following components is recommended:

-

Binary or Quaternary Solvent Delivery System

-

Autosampler with temperature control

-

Column Thermostat

-

UV-Vis Diode Array Detector (DAD) or a Mass Spectrometer (MS)

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These conditions are based on typical methods for analyzing oligosaccharide esters and related phenolic compounds.

| Parameter | Recommended Conditions |

| HPLC Column | C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-90% B30-35 min: 90% B (hold)35-36 min: 90-10% B36-40 min: 10% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 320 nm (for the sinapoyl moiety) or MS (ESI+) |

Protocols

Protocol 1: Standard Solution and Calibration Curve Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Calibration Curve: Inject each working standard solution (10 µL) into the HPLC system under the conditions described above.

-

Data Analysis: Plot the peak area of this compound against the corresponding concentration to construct a calibration curve. Determine the linearity (R²) of the curve.

Protocol 2: Sample Preparation from Plant Material (Polygalae Radix)

-

Extraction:

-

Weigh 1.0 g of pulverized, dried Polygalae Radix into a conical flask.

-

Add 50 mL of 70% methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

-

Purification (Optional, for complex matrices):

-

Solid-Phase Extraction (SPE) can be employed to clean up the sample. Use a C18 SPE cartridge, condition it with methanol followed by water. Load the extract, wash with water, and elute this compound with methanol.

-

-

Final Preparation:

Results and Data Presentation

The successful application of this method will yield a well-resolved peak for this compound. A representative chromatogram shows this compound eluting as a distinct peak.[3] The quantitative performance of the method should be validated according to standard guidelines.

Table 1: Method Validation Parameters (Illustrative Data)

| Parameter | Result |

| Retention Time (RT) | Approx. 15-20 min (Varies with exact conditions) |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 95 - 105% |

Visualizations

Caption: Workflow for the quantification of this compound.

References

LC-MS protocol for Sibiricose A6 quantification

Application Notes and Protocols

Topic: Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for the Quantification of Sibiricose A6

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an oligosaccharide ester found in medicinal plants such as Polygala tenuifolia.[1][2] It is part of a group of phenylpropanoyl sucroses that have garnered interest for their potential biological activities, including antioxidant and neuroprotective effects.[1][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal preparations, and elucidation of its pharmacological mechanisms.

This document provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be sensitive, specific, and robust, making it suitable for research and drug development applications.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of high-performance liquid chromatography (HPLC). A sample containing this compound is first processed to remove interfering matrix components. The analyte is then separated from other compounds on a reversed-phase C18 column using a gradient elution. The column eluent is introduced into a mass spectrometer equipped with an electrospray ionization (ESI) source. Quantification is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for this compound.

Materials and Reagents

-

This compound analytical standard (purity ≥98%)

-

Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled this compound or another related, commercially available oligosaccharide ester).

-

Solvents: LC-MS grade methanol, acetonitrile, and water.

-

Additives: LC-MS grade formic acid or ammonium acetate.

-

Extraction Solvents: 70% Methanol or as required by the specific matrix.

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), 0.22 µm syringe filters, and appropriate vials.

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of the chosen IS in methanol.

-

IS Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 methanol:water.

Sample Preparation (from Plant Material)

-

Homogenization: Weigh 100 mg of lyophilized and powdered plant material.

-

Extraction: Add 1 mL of 70% methanol to the sample. Vortex for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the mixture at 13,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant.

-

Spiking: Transfer 100 µL of the supernatant to a new tube and add 10 µL of the 100 ng/mL IS working solution.

-

Filtration: Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.

Note: For biological matrices like plasma, a protein precipitation step (e.g., with 3 volumes of ice-cold acetonitrile) or a liquid-liquid extraction would be necessary prior to spiking with the internal standard.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) System:

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |

Mass Spectrometry (MS) System:

| Parameter | Recommended Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Capillary Voltage | 3.5 kV |

| Gas Flow | As per manufacturer's recommendation |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Data Presentation and Quantitative Analysis

MRM Transitions for this compound

Based on publicly available mass spectral data, the following precursor ions can be selected for method development.[4] The product ions and collision energies should be optimized empirically on the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 571.16 ([M+Na]⁺) | To be determined | 100 | To be optimized |

| This compound | 549.17 ([M+H]⁺) | To be determined | 100 | To be optimized |

| Internal Standard | Dependent on IS | To be determined | 100 | To be optimized |

Note: The fragmentation of the [M+Na]⁺ adduct at m/z 571.16 has been shown to yield significant product ions around m/z 409.11 and 391.10, which can be good starting points for optimization.[4][5] The protonated molecule [M+H]⁺ (calculated m/z 549.17) should also be evaluated as a precursor.

Calibration and Quantification

A calibration curve is constructed by plotting the peak area ratio of the this compound MRM transition to the IS MRM transition against the concentration of the working standard solutions. The concentration of this compound in the unknown samples is then determined from this curve using linear regression.

Quantitative Data Summary (Hypothetical Performance)

The following table summarizes the expected performance characteristics of a validated method. These values should be experimentally determined during method validation.[6][7]

| Parameter | Expected Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | ~0.5 ng/mL |

| Limit of Quantification (LOQ) | ~1.0 ng/mL |

| Accuracy (% Bias) | Within ±15% |

| Precision (%RSD) | < 15% |

| Recovery | 85 - 115% |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound from a plant sample.

Caption: Workflow for this compound Quantification.

Logical Relationship for MRM-based Quantification

This diagram shows the logical principle behind using Multiple Reaction Monitoring (MRM) for selective quantification.

Caption: Principle of MRM for high-selectivity detection.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be thoroughly validated according to established guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention times of this compound and the IS in blank matrix samples.

-

Linearity and Range: Assessing the linear relationship between concentration and response over a defined range.

-

Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range, both within a single day (intra-day) and on different days (inter-day).

-

Matrix Effect: Evaluating the ion suppression or enhancement caused by the sample matrix.

-

Stability: Assessing the stability of the analyte in the matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability).

Conclusion

The described LC-MS/MS protocol provides a robust framework for the sensitive and selective quantification of this compound. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain reliable data for various applications. Proper method validation is essential before applying this protocol to routine analysis.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. indusextracts.com [indusextracts.com]

- 5. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 6. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Vitro Antioxidant Assays for Sibiricose A6: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the in vitro antioxidant activity of Sibiricose A6 using three common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, and FRAP (Ferric Reducing Antioxidant Power).

This compound, an oligosaccharide ester isolated from Polygalae Radix, has demonstrated notable antioxidant properties.[1] This document offers a guide to quantifying this activity, presenting experimental workflows and data interpretation.

Data Summary

The antioxidant capacity of this compound has been evaluated, yielding the following quantitative data. For comparison, Vitamin C (Vc) is included as a standard positive control.[2]

| Assay | Compound | IC50 (µg/mL) |

| DPPH | This compound | 1024.17 |

| DPPH | Vitamin C | 294.68 |

| ABTS | This compound | 324.13 |

| ABTS | Vitamin C | 117.50 |

IC50: The concentration of the substance that causes 50% inhibition of the respective radical.

I. DPPH Radical Scavenging Assay

The DPPH assay is a straightforward and widely used method for evaluating the free radical scavenging ability of antioxidants.[3] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow hydrazine by a hydrogen-donating antioxidant.[3]

Experimental Workflow

Caption: Workflow for the DPPH antioxidant assay.

Protocol

1. Reagent Preparation:

- DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

- This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

- Test Solutions: From the stock solution, prepare a series of dilutions of this compound (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

- Positive Control: Prepare a similar dilution series for a positive control, such as Vitamin C.

2. Assay Procedure:

- To 1.0 mL of each test solution dilution, add 2.0 mL of the 0.1 mM DPPH solution.

- Prepare a blank sample containing 1.0 mL of the solvent and 2.0 mL of the DPPH solution.

- Vortex all tubes thoroughly.

- Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

- Measure the absorbance of each solution at 517 nm using a spectrophotometer.

3. Data Analysis:

- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test solution.

- Plot the % inhibition against the concentration of this compound and determine the IC50 value, which is the concentration required to inhibit 50% of the DPPH radicals.

II. ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.[5]

Experimental Workflow

Caption: Workflow for the ABTS antioxidant assay.

Protocol

1. Reagent Preparation:

- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

- Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

- ABTS•+ Radical Cation Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark.

- Working ABTS•+ Solution: Dilute the ABTS•+ radical cation solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

- This compound Test Solutions: Prepare a series of dilutions of this compound as described for the DPPH assay.

2. Assay Procedure:

- Add 1.0 mL of the working ABTS•+ solution to 100 µL of each this compound dilution.

- Prepare a blank by mixing 1.0 mL of the working ABTS•+ solution with 100 µL of the corresponding solvent.

- Vortex the solutions and incubate at room temperature for 6 minutes.

- Measure the absorbance at 734 nm.

3. Data Analysis:

- Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

- Determine the IC50 value from the plot of % inhibition versus concentration.

III. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample through its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5] The change in absorbance is directly proportional to the reducing power of the antioxidants in the sample.[5]

Experimental Workflow

Caption: Workflow for the FRAP antioxidant assay.

Protocol

1. Reagent Preparation:

- Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate in 16 mL of glacial acetic acid and make up the volume to 1 L with deionized water.

- TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

- Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.

- FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

- Ferrous Sulfate (FeSO₄) Standard: Prepare a standard curve using different concentrations of FeSO₄ (e.g., 100 to 2000 µM).

2. Assay Procedure:

- Add 1.5 mL of the freshly prepared FRAP reagent to 50 µL of the this compound test solution.

- Prepare a blank using 50 µL of the solvent instead of the sample.

- Vortex the solutions.

- Incubate the reaction mixtures at 37°C for 30 minutes.

- Measure the absorbance at 593 nm.

3. Data Analysis:

- Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

- The FRAP value of this compound is determined by comparing its absorbance with the standard curve and is expressed as µM of Fe(II) equivalents.

References

- 1. [Study on antidepressant components of sucrose ester from Polygala tenuifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays to Determine Sibiricose A6 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A6 is an oligosaccharide ester that has been isolated from medicinal plants of the Polygala genus. Preliminary studies have indicated its potential as a cytotoxic agent, making it a compound of interest for cancer research and drug development. This document provides detailed application notes and experimental protocols for assessing the cytotoxicity of this compound using various established cell-based assays. The included methodologies for Sulforhodamine B (SRB), MTT, Lactate Dehydrogenase (LDH), and Caspase-3 activity assays will enable researchers to quantify the cytotoxic effects and begin to elucidate the underlying mechanisms of action.

Data Presentation

Currently, publicly available data on the cytotoxicity of this compound is limited. The following table summarizes the known IC50 values. Further research is required to expand this dataset across a broader range of cancer cell lines.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | A549 (Human Lung Carcinoma) | SRB | 23.95 | [1] |

| This compound | BV-2 (Murine Microglia) | Griess Assay (NO Inhibition) | 37.4 | [1] |

Experimental Protocols

Detailed protocols for the most common and robust cell-based cytotoxicity assays are provided below. These protocols are intended as a starting point and may require optimization depending on the cell line and specific experimental conditions.

Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

This compound stock solution (in DMSO or other suitable solvent)

-

Adherent cancer cell line of interest (e.g., A549)

-

Complete cell culture medium

-

96-well microtiter plates

-

Trichloroacetic acid (TCA), cold 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

1% Acetic acid solution

-

10 mM Tris base solution

-

Microplate reader (absorbance at 540 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 48 or 72 hours).

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Carefully wash the plates five times with deionized water and allow them to air dry completely.

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Materials:

-

This compound stock solution

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described for the SRB assay.

-

Compound Treatment: Treat cells with serial dilutions of this compound and controls for the desired duration.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Determine the percentage of metabolic activity relative to the control and calculate the IC50 value.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method that quantifies the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes into the surrounding culture medium.

Materials:

-

This compound stock solution

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

96-well microtiter plates

-

LDH Assay Kit (commercially available)

-

Lysis Buffer (provided in the kit for maximum LDH release control)

-

Microplate reader (absorbance at 490 nm and 680 nm)

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as previously described. It is recommended to use serum-free medium to reduce background LDH activity.

-

Controls: Include wells for:

-

Vehicle control (spontaneous LDH release)

-

Maximum LDH release (treat with Lysis Buffer for 45 minutes before proceeding)

-

Medium background control (medium only)

-

-

Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Caspase-3 Activity Assay for Apoptosis Detection

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, by detecting the cleavage of a specific substrate.

Materials:

-

This compound stock solution

-

Cancer cell line of interest

-

Cell culture plates

-

Caspase-3 Assay Kit (fluorometric, commercially available)

-

Lysis Buffer (provided in the kit)

-

Fluorometric microplate reader (Excitation/Emission ~380/440 nm)

Protocol:

-

Induction of Apoptosis: Plate cells and treat with this compound for the desired time to induce apoptosis. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.

-

Cell Lysis: After treatment, harvest the cells and lyse them according to the kit's protocol to release the cytosolic contents.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Caspase-3 Reaction: In a black 96-well plate, add the cell lysate and the caspase-3 substrate (e.g., Ac-DEVD-AMC) according to the kit's instructions.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm.

-

Data Analysis: The fluorescence intensity is proportional to the caspase-3 activity. Compare the fluorescence of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of this compound.

Caption: General workflow for assessing this compound cytotoxicity.

Putative Signaling Pathway for Cytotoxicity

The precise signaling pathways modulated by this compound to induce cytotoxicity have not yet been elucidated. Based on the mechanisms of other natural cytotoxic compounds, a putative pathway involving the induction of apoptosis is proposed below. This pathway is hypothetical and requires experimental validation for this compound.

Caption: Putative intrinsic apoptosis pathway for this compound.

Conclusion and Future Directions

The provided protocols offer a robust framework for the systematic evaluation of this compound cytotoxicity. The limited available data suggests that this compound possesses cytotoxic activity against human lung carcinoma cells. However, comprehensive studies across a diverse panel of cancer cell lines are necessary to establish its broader anticancer potential.

Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Determining the IC50 values of this compound in a wide range of cancer cell lines (e.g., breast, colon, prostate, leukemia) to identify sensitive cancer types.

-

Mechanism of Action Studies: Investigating the mode of cell death (apoptosis vs. necrosis), effects on cell cycle progression, and the specific molecular targets and signaling pathways involved.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models to assess its therapeutic potential.

By employing the assays detailed in these notes, researchers can contribute to a more complete understanding of the cytotoxic properties of this compound and its potential as a novel anticancer agent.

References

Application Notes and Protocols for Studying the Effects of Sibiricose A6 on Nitric Oxide Production In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sibiricose A6 is an oligosaccharide ester that has been isolated from Polygalae Radix and is noted for its antioxidant properties.[1][2] Given the crucial role of nitric oxide (NO) in inflammatory processes, investigating the effect of this compound on NO production in vitro can provide valuable insights into its potential anti-inflammatory activity.[3][4][5][6][7] These application notes provide a detailed protocol for assessing the impact of this compound on nitric oxide production in a lipopolysaccharide (LPS)-stimulated macrophage cell line, a widely accepted in vitro model for inflammation.[5][7][8][9][10]

Nitric oxide is a key signaling molecule in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[11][12] During inflammation, the inducible nitric oxide synthase (iNOS) enzyme is upregulated in macrophages, leading to a significant increase in NO production.[6][13] Therefore, compounds that can modulate NO production are of great interest as potential therapeutic agents for inflammatory diseases.